molecular formula C11H7BrN2O3 B14428961 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one CAS No. 83702-39-0

6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B14428961
CAS No.: 83702-39-0
M. Wt: 295.09 g/mol
InChI Key: IYSHUVVXEJLFDR-UHFFFAOYSA-N
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Description

6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound that features a bromopyridine moiety and a nitrocyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of 3-bromopyridine derivatives with nitrocyclohexadienone precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically involve large-scale reactions using similar reagents and conditions as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its bromopyridine and nitrocyclohexadienone moieties. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a bromopyridine ring and a nitrocyclohexadienone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

83702-39-0

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)-4-nitrophenol

InChI

InChI=1S/C11H7BrN2O3/c12-9-2-1-5-13-11(9)8-6-7(14(16)17)3-4-10(8)15/h1-6,15H

InChI Key

IYSHUVVXEJLFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

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